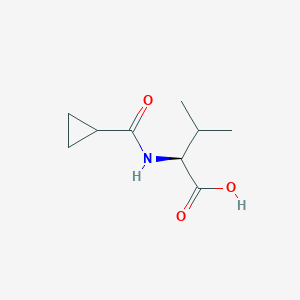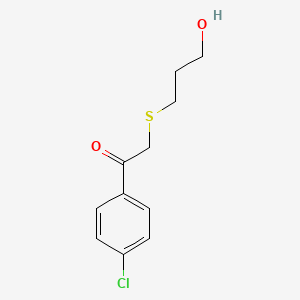
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, along with a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives is through the addition of carbenes to alkenes . This reaction can be catalyzed by transition metals such as palladium or nickel, and it often requires specific conditions such as the presence of zinc powder and ethanol .
Industrial Production Methods
In an industrial setting, the production of (S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The cyclopropane ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the carboxamide and methylbutanoic acid groups.
3-Methylbutanoic acid: Contains the methylbutanoic acid moiety but lacks the cyclopropane ring and carboxamide group.
Uniqueness
(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(2S)-2-(cyclopropanecarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-5(2)7(9(12)13)10-8(11)6-3-4-6/h5-7H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChI Key |
KDYNQXLLPNDDMH-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1CC1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)











